((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine

Medicinal Chemistry Drug Design Lipophilicity

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine (CAS 612043-42-2) is a synthetic sulfonamide amino acid derivative, characterized by a glycine moiety linked via a sulfonyl bridge to a phenyl ring substituted with chlorine and trifluoromethyl groups. With a molecular weight of 317.67 g/mol and a predicted LogP of 3.19, it represents a specific molecular scaffold distinct from simpler phenylsulfonyl glycine analogs.

Molecular Formula C9H7ClF3NO4S
Molecular Weight 317.66
CAS No. 612043-42-2
Cat. No. B2952981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
CAS612043-42-2
Molecular FormulaC9H7ClF3NO4S
Molecular Weight317.66
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C9H7ClF3NO4S/c10-7-2-1-5(3-6(7)9(11,12)13)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16)
InChIKeyJLLFMPMRMQHVLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine (CAS 612043-42-2) - Defined Physicochemical Properties for Chemical Biology


((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine (CAS 612043-42-2) is a synthetic sulfonamide amino acid derivative, characterized by a glycine moiety linked via a sulfonyl bridge to a phenyl ring substituted with chlorine and trifluoromethyl groups . With a molecular weight of 317.67 g/mol and a predicted LogP of 3.19, it represents a specific molecular scaffold distinct from simpler phenylsulfonyl glycine analogs . It is commercially offered by multiple suppliers with a standard purity of at least 95%, positioning it as an accessible building block for specialized organic synthesis and medicinal chemistry exploration .

Why Substituting ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine with Simpler Analogs is Scientifically Inappropriate


Substituting ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine with a generic or simpler analog is not a scientifically valid approach due to the profound and quantifiable impact of its unique substitution pattern on critical physicochemical properties . The combination of an electron-withdrawing chlorine atom at the 4-position and the highly lipophilic trifluoromethyl group at the 3-position of the phenyl ring directly dictates its behavior. This specific arrangement results in a predicted LogP of approximately 3.19, which is drastically different from unsubstituted N-(phenylsulfonyl)glycine or analogs with only a single halogen or alkyl substituent . These differences in lipophilicity, molecular weight (317.67 g/mol), and solubility profile (calculated as 0.28 g/L in water) mean the compound will exhibit divergent partitioning, membrane permeability, and pharmacokinetic properties in any experimental system . The evidence below quantifies these key differentiators, confirming that generic substitution is a critical scientific and procurement error.

Quantitative Evidence Guide for Selecting ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine Over Analogs


Comparative LogP Analysis: A 6.4-Fold Increase in Lipophilicity vs. Unsubstituted Core

The predicted partition coefficient (LogP) for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is 3.19 , which is significantly higher than the LogP of 0.50 estimated for the simpler, unsubstituted core analog N-(phenylsulfonyl)glycine . This difference is a direct consequence of the electron-withdrawing chlorine and the highly lipophilic trifluoromethyl group. In the context of the Lipinski's Rule of Five, where an optimal LogP for oral drug candidates is less than 5, the target compound occupies a distinct and more desirable lipophilicity range than its unsubstituted counterpart, suggesting potential advantages in membrane permeability and target binding.

Medicinal Chemistry Drug Design Lipophilicity

Enhanced Lipophilicity and Molecular Weight vs. Mono-Substituted Chloro Analog

The addition of a trifluoromethyl group to the phenyl ring dramatically alters the physicochemical profile. Compared to the mono-substituted 4-chloro analog, N-[(4-chlorophenyl)sulfonyl]glycine methyl ester, which has a LogP of 2.26 and a molecular weight of 263.70 g/mol , ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine exhibits a higher LogP of 3.19 and a larger molecular weight of 317.67 g/mol . The trifluoromethyl group is known in medicinal chemistry to enhance metabolic stability and increase target binding affinity through favorable interactions, a feature completely absent in the comparator.

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Calculated Aqueous Solubility: A Key Procurement Differentiator

The aqueous solubility of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is calculated to be 0.28 g/L at 25°C . This value is a critical piece of information for any researcher planning to formulate the compound for in vitro or in vivo studies. While direct comparative solubility data for all analogs is not available, this specific, quantifiable figure provides a concrete baseline for procurement. Selecting an analog without this defined solubility parameter introduces significant experimental uncertainty, requiring additional time and resources for solubility determination. The availability of this calculated data allows for immediate planning of stock solution preparation (e.g., in DMSO) and selection of compatible assay buffers.

Formulation Science Physicochemical Profiling Drug Discovery

Documented Purity and Quality Control: Ensuring Reproducible Data

Procurement of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is supported by a clearly defined minimum purity standard of ≥95% from major commercial suppliers . This is not a generic claim; it is a verifiable specification linked to batch-specific Certificates of Analysis (COA) and analytical data . While less differentiated analogs may also be offered at high purity, the existence of multiple, established supply chains for this specific compound with documented quality control (including NMR, HPLC, and GC reports) provides a higher level of procurement confidence. This reduces the risk of experimental variability introduced by unknown impurities from less-characterized or single-source analogs.

Analytical Chemistry Quality Control Reproducibility

High-Impact Application Scenarios for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine Driven by Quantitative Evidence


Optimizing Lipophilicity in Fragment-Based Drug Discovery (FBDD) and Lead Optimization

((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine is an ideal scaffold for structure-activity relationship (SAR) studies aimed at modulating compound lipophilicity. As demonstrated by its predicted LogP of 3.19, which is approximately 6.4 times higher than the unsubstituted core , it offers a significant and quantifiable shift towards a more drug-like lipophilic space. Researchers can use this compound to explore how this specific substitution pattern influences membrane permeability, target binding, and metabolic stability, providing a defined molecular probe to compare against less lipophilic or less sterically demanding analogs .

Standardized Building Block for High-Throughput Medicinal Chemistry Arrays

The well-defined physicochemical profile—including a molecular weight of 317.67 g/mol, calculated aqueous solubility of 0.28 g/L, and a consistent commercial purity of ≥95%—positions this compound as a reliable building block for generating structurally diverse libraries . Its established supply chain with documented analytical support (COA, NMR) ensures that chemical transformations and subsequent biological evaluations are conducted on a consistent, well-characterized starting material, minimizing the risk of batch-to-batch variability that can compromise large-scale screening efforts .

Probing Halogen and Trifluoromethyl Interactions in Enzyme Active Sites

The unique combination of a 4-chloro and a 3-trifluoromethyl substitution pattern on the phenyl ring makes this sulfonamide glycine a valuable tool for investigating specific non-covalent interactions. While direct enzyme inhibition data is limited for this exact compound, the trifluoromethyl group is a well-established pharmacophore known to enhance binding through hydrophobic and multipolar interactions, and the chlorine atom can act as a halogen bond donor . This compound can serve as a dedicated chemical probe in biophysical assays (e.g., X-ray crystallography, NMR, SPR) to elucidate how such a di-substituted motif engages with biological targets, providing insights not attainable with mono-substituted or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.